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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemical
data for various isomers of C3H60. The document presents quantitative data in structured
tables, details the experimental and computational protocols for data determination, and
includes visualizations of these workflows. This information is crucial for understanding the
stability, reactivity, and potential energy surfaces of these compounds, which is of significant
interest in fields ranging from combustion chemistry to drug metabolism and atmospheric

science.

Introduction to C3H60 Isomers

The molecular formula C3H60 represents a diverse group of constitutional isomers, including
aldehydes, ketones, enols, ethers, and cyclic alcohols. These isomers exhibit a wide range of
chemical and physical properties, largely dictated by their functional groups and molecular
structures. Understanding their relative thermodynamic stabilities in the gas phase is
fundamental to predicting their behavior in various chemical environments. This guide focuses
on the key thermochemical properties: standard enthalpy of formation (AfH°), standard molar
entropy (S°), and molar heat capacity (Cp).

Gas-Phase Thermochemical Data

The following tables summarize the available experimental and computational gas-phase
thermochemical data for several C3H60 isomers at 298.15 K.
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Table 1: Standard Enthalpy of Formation (AfH°gas) at 298.15 K

Isomer Structure AfH® (kJ/mol) Data Source

NIST Chemistry
Propanal CH3CH2CHO -185.8+0.8

WebBook

NIST Chemistry
Acetone CH3COCHS3 -217.6 £0.7

WebBook

NIST Chemistry
Allyl alcohol CH2=CHCH20H -129.3

WebBook

) NIST Chemistry

Propylene oxide c-(CH3)CHOCH2 -92.9+0.8

WebBook

NIST Chemistry
Cyclopropanol c-C3H50H -118.4

WebBook

] Computational

Methyl vinyl ether CH30OCH=CH2 -107.1

Study[1]

NIST Chemistry
(2)-Prop-1-en-1-ol (2)-CH3CH=CHOH -174.0

WebBook[2]
Prop-1-en-2-ol CH2=C(OH)CH3 -163.2 Computational Study

Table 2: Standard Molar Entropy (S°gas) at 298.15 K
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Isomer Structure S° (J/mol-K) Data Source
NIST Chemistry
Propanal CH3CH2CHO 299.91 +4.18
WebBook
NIST Chemistry
Acetone CH3COCH3 295.89 +4.18
WebBook
NIST Chemistry
Allyl alcohol CH2=CHCH20H 300.7
WebBook
) NIST Chemistry
Propylene oxide c-(CH3)CHOCH2 288.7
WebBook
Cyclopropanol c-C3H50H 292.0 Computational Study
) Computational
Methyl vinyl ether CH30OCH=CH2 284.1
Study[1]
(2)-Prop-1-en-1-ol (2)-CH3CH=CHOH 291.2 Computational Study
Prop-1-en-2-ol CH2=C(OH)CH3 294.6 Computational Study

Table 3: Molar Heat Capacity (Cpgas) at 298.15 K
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Isomer Structure Cp (J/mol-K) Data Source

NIST Chemistry
Propanal CH3CH2CHO 80.73

WebBook

NIST Chemistry
Acetone CH3COCH3 75.02

WebBook

NIST Chemistry
Allyl alcohol CH2=CHCH20H 78.2

WebBook

) NIST Chemistry

Propylene oxide c-(CH3)CHOCH2 75.3

WebBook

NIST Chemistry
Cyclopropanol c-C3H50H 75.2

WebBook[3]

) Computational

Methyl vinyl ether CH30OCH=CH2 72.8

Study[1]
(2)-Prop-1-en-1-ol (2)-CH3CH=CHOH 76.1 Computational Study
Prop-1-en-2-ol CH2=C(OH)CH3 77.4 Computational Study

Experimental and Computational Protocols

The determination of accurate thermochemical data relies on a combination of experimental

technigues and high-level computational methods.

Bomb calorimetry is a standard experimental technique for determining the enthalpy of

combustion of a substance. From this, the standard enthalpy of formation can be derived.

Methodology:

o Sample Preparation: A precisely weighed sample of the liquid C3H60 isomer is

encapsulated in a material of known heat of combustion (e.g., a gelatin capsule).

e Bomb Assembly: The capsule is placed in a crucible within a high-pressure stainless steel

vessel, the "bomb." A fuse wire is positioned to be in contact with the sample.
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Pressurization: The bomb is sealed and purged with a small amount of pure oxygen before
being filled to a high pressure (typically 30 atm) to ensure complete combustion.

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated
container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the
water.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The temperature of the water is recorded at regular intervals before, during,
and after combustion until a stable final temperature is reached.

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard
substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of
the sample is then calculated from the observed temperature change, accounting for the
heat contributions from the fuse wire and the capsule.

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the
experimental enthalpy of combustion using Hess's Law, along with the known standard
enthalpies of formation of the combustion products (CO2 and H20).
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Workflow for Bomb Calorimetry

Gaussian-4 (G4) theory is a high-accuracy composite computational method used to predict
the thermochemical properties of molecules. It involves a series of calculations that
approximate a high-level of theory with a large basis set.

Methodology:
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o Geometry Optimization: The molecular geometry of the C3H60 isomer is optimized at the
B3LYP/6-31G(2df,p) level of theory.

 Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of
theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections.

» Single-Point Energy Calculations: A series of single-point energy calculations are performed
at higher levels of theory and with larger basis sets to extrapolate to the complete basis set
limit. These include:

[¢]

CCSD(T)/6-31G(d)

[e]

MP4/6-31+G(d)

o

MP4/6-31G(2df,p)

[¢]

MP2(Full)/G3LargeXP

o Hartree-Fock Limit Extrapolation: The Hartree-Fock energy is extrapolated to the complete
basis set limit.

o Total Energy Calculation: The individual energy components are combined with empirical
higher-level corrections to obtain a final, highly accurate total electronic energy.

o Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat
capacity are then calculated from the total energy, ZPVE, and vibrational frequencies using
standard statistical mechanics principles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Thermodynamic properties (enthalpy, bond energy, entropy, and heat capacity) and
internal rotor potentials of vinyl alcohol, methyl vinyl ether, and their corresponding radicals -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 2. (Z2)-1-Propenol [webbook.nist.gov]
o 3. Cyclopropanol [webbook.nist.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide on the Gas-Phase
Thermochemistry of C3H60 Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8755588#gas-phase-thermochemistry-data-for-
c3h6o-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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